Cas no 89368-12-7 (1-(4-bromo-2-methoxyphenyl)ethan-1-one)

1-(4-bromo-2-methoxyphenyl)ethan-1-one structure
89368-12-7 structure
Nombre del producto:1-(4-bromo-2-methoxyphenyl)ethan-1-one
Número CAS:89368-12-7
MF:C9H9BrO2
Megavatios:229.070562124252
MDL:MFCD11848490
CID:603065
PubChem ID:11218448

1-(4-bromo-2-methoxyphenyl)ethan-1-one Propiedades químicas y físicas

Nombre e identificación

    • 1-(4-Bromo-2-methoxyphenyl)ethanone
    • 1-?(4-?bromo-?2-?methoxyphenyl)?Ethanone
    • Ethanone, 1-(4-bromo-2-methoxyphenyl)-
    • 4'-bromo-2'-methoxyacetophenone
    • 1-(4-Bromo-2-methoxy-phenyl)-ethanone
    • 1-(4-bromo-2-methoxyphenyl)ethan-1-one
    • 4-bromo-2-methoxyacetophenone
    • 2'-Methoxy-4'-bromoacetophenone
    • KYZHKXMHJFOQPM-UHFFFAOYSA-N
    • 4770AC
    • NE60188
    • SY032008
    • 1-(4-Bromo-2-methoxyphenyl)-1-ethanone
    • AK104826
    • 1-[4
    • 1-(4-Bromo-2-methoxyphenyl)ethanone (ACI)
    • MFCD11848490
    • DA-31739
    • 89368-12-7
    • CL9346
    • SCHEMBL1824265
    • AKOS016007971
    • CS-W019337
    • DTXSID30459103
    • EN300-160131
    • 1-[4-bromo-2-(methyloxy)phenyl]ethanone
    • AS-46304
    • 4 inverted exclamation mark -Bromo-2 inverted exclamation mark -methoxyacetophenone
    • MDL: MFCD11848490
    • Renchi: 1S/C9H9BrO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3
    • Clave inchi: KYZHKXMHJFOQPM-UHFFFAOYSA-N
    • Sonrisas: O=C(C)C1C(OC)=CC(Br)=CC=1

Atributos calculados

  • Calidad precisa: 227.97900
  • Masa isotópica única: 227.97859g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 2
  • Complejidad: 170
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 26.3
  • Xlogp3: 2.5

Propiedades experimentales

  • Color / forma: No data avaiable
  • Denso: 1.4±0.1 g/cm3
  • Punto de fusión: No data available
  • Punto de ebullición: 292.8±25.0 °C at 760 mmHg
  • Punto de inflamación: 130.9±23.2 °C
  • PSA: 26.30000
  • Logp: 2.66030
  • Presión de vapor: 0.0±0.6 mmHg at 25°C

1-(4-bromo-2-methoxyphenyl)ethan-1-one Información de Seguridad

1-(4-bromo-2-methoxyphenyl)ethan-1-one Datos Aduaneros

  • Código HS:2914700090
  • Datos Aduaneros:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-(4-bromo-2-methoxyphenyl)ethan-1-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B59090-25g
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7 98%
25g
¥3202.0 2022-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B59090-250mg
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7 98%
250mg
¥154.0 2022-04-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1554-1G
1-(4-bromo-2-methoxyphenyl)ethan-1-one
89368-12-7 95%
1g
¥ 310.00 2023-04-13
eNovation Chemicals LLC
D458061-1g
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7 97%
1g
$130 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PS994-200mg
1-(4-bromo-2-methoxyphenyl)ethan-1-one
89368-12-7 98%
200mg
112.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B59090-1g
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7 98%
1g
¥298.0 2022-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B59090-100mg
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7 98%
100mg
¥87.0 2022-04-28
TRC
B696815-100mg
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7
100mg
$ 64.00 2023-04-18
Chemenu
CM244116-5g
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7 95+%
5g
$252 2021-06-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1554-10G
1-(4-bromo-2-methoxyphenyl)ethan-1-one
89368-12-7 95%
10g
¥ 1,557.00 2023-04-13

1-(4-bromo-2-methoxyphenyl)ethan-1-one Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Referencia
Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases
Sun, Xicheng; Wasley, Jan W. F.; Qiu, Jian; Blonder, Joan P.; Stout, Adam M.; et al, ACS Medicinal Chemistry Letters, 2011, 2(5), 402-406

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Aluminum chloride ;  2 h, 160 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, 50 °C
1.3 50 °C
Referencia
Design, synthesis and biological evaluation of biphenyl urea derivatives as novel VEGFR-2 inhibitors
Wang, Chen; Dong, Jinyun; Zhang, Yanmin; Wang, Fang; Gao, Hongping; et al, MedChemComm, 2013, 4(11), 1434-1438

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Hydrochloric acid Solvents: Acetone ,  Water
Referencia
Hydrochloric acid catalysis of N-bromosuccinimide (NBS) mediated nuclear aromatic brominations in acetone
Andersh, Brad; Murphy, Drew L.; Olson, Ryan J., Synthetic Communications, 2000, 30(12), 2091-2098

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
Referencia
Discovery of potent macrocyclic HCV NS5A inhibitors
Yu, Wensheng ; Vibulbhan, Bancha; Rosenblum, Stuart B.; Martin, Gregory S.; Vellekoop, A. Samuel; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3793-3799

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, 50 °C
1.2 50 °C
Referencia
Biphenyl derivatives incorporating urea unit as novel VEGFR-2 inhibitors: Design, synthesis and biological evaluation
Wang, Chen; Gao, Hongping; Dong, Jinyun; Zhang, Yanmin; Su, Ping; et al, Bioorganic & Medicinal Chemistry, 2014, 22(1), 277-284

1-(4-bromo-2-methoxyphenyl)ethan-1-one Raw materials

1-(4-bromo-2-methoxyphenyl)ethan-1-one Preparation Products

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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89368-12-7)1-(4-bromo-2-methoxyphenyl)ethan-1-one
A861222
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):212.0/698.0